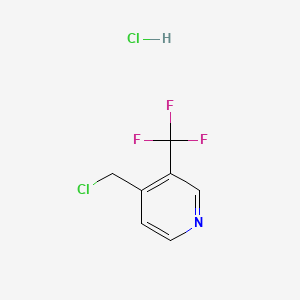

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the desired substitution on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the modification of its functional groups.

Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions, which are often catalyzed by transition metals or initiated by photochemical processes.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as tetramethylguanidine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while radical reactions can introduce or modify trifluoromethyl groups.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the development of new drugs.

Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.

Peptide Synthesis: The compound can be used as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability through its electron-withdrawing effects. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.

Comparación Con Compuestos Similares

Similar Compounds

4-(Chloromethyl)pyridine hydrochloride: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

3-(Trifluoromethyl)pyridine:

Uniqueness

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and agrochemicals.

Actividad Biológica

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group. The presence of the trifluoromethyl moiety enhances the lipophilicity and biological activity of the compound compared to its non-fluorinated analogs.

Antimicrobial Activity

Research has demonstrated that 4-(Chloromethyl)-3-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting various receptor tyrosine kinases implicated in cancer progression. In vitro studies indicated that derivatives of this compound could inhibit the growth of several cancer cell lines, showcasing IC50 values that suggest potent cytotoxic effects . The trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity to these molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group may facilitate nucleophilic attack on target proteins, leading to covalent modifications that alter their function. Additionally, the trifluoromethyl group enhances the compound's stability and interaction with hydrophobic pockets in target proteins.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested against human cancer cell lines. The study revealed that certain analogs exhibited IC50 values as low as 5 µM against leukemia cells, indicating strong anticancer activity. Molecular docking studies suggested that these compounds bind effectively to the active sites of target kinases, inhibiting their activity .

Data Table: Biological Activity Overview

Propiedades

Fórmula molecular |

C7H6Cl2F3N |

|---|---|

Peso molecular |

232.03 g/mol |

Nombre IUPAC |

4-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H |

Clave InChI |

PWVGLBKTBVXFPL-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC(=C1CCl)C(F)(F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.